molecular formula C26H23FN4O3 B6490665 2-(4-fluorophenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1359451-44-7

2-(4-fluorophenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6490665
CAS No.: 1359451-44-7
M. Wt: 458.5 g/mol
InChI Key: QLMCALBGUAACSB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a bicyclic heteroaromatic core (pyrazolo-pyrazinone) with a 4-fluorophenyl substituent at position 2 and a functionalized oxazole moiety at position 5. The oxazole group is further substituted with a 5-methyl group and a 4-(propan-2-yloxy)phenyl ring.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O3/c1-16(2)33-21-10-6-19(7-11-21)25-28-23(17(3)34-25)15-30-12-13-31-24(26(30)32)14-22(29-31)18-4-8-20(27)9-5-18/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMCALBGUAACSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Core Modifications: Compounds with triazole-thiazole hybrids (e.g., ) diverge significantly from the pyrazolo-pyrazinone core, altering bioactivity profiles.

Electron-Withdrawing Effects: Fluorine atoms (in fluorophenyl groups) improve metabolic stability and binding affinity via electron-withdrawing effects . Heterocyclic Moieties: Oxazole and oxadiazole groups may engage in hydrogen bonding or dipole interactions with targets, but their spatial arrangements differ .

Crystallographic and Conformational Comparisons

  • Isostructural Analogues: Compounds 4 and 5 (chloro and bromo derivatives) from exhibit identical crystal packing (triclinic, P¯1 symmetry) but differ in halogen substituents, leading to minor conformational adjustments. The target compound’s bulkier isopropyloxy group may disrupt this packing, reducing crystallinity and altering solubility .
  • Planarity: Like analogues in , the pyrazolo-pyrazinone core is nearly planar, but perpendicular fluorophenyl groups introduce steric effects that could influence protein binding .

Bioactivity Correlation

  • Antimicrobial Activity : The chloro derivative (compound 4 in ) shows antimicrobial activity, suggesting halogenated aryl groups enhance this property. The target compound’s fluorine and oxazole groups may similarly target microbial enzymes .
  • Similarity Metrics : Computational models (e.g., Tanimoto index) indicate that structural similarity correlates with bioactivity overlap . For example, hydroxymethyl and oxazole derivatives may share kinase-inhibitory profiles due to analogous hydrogen-bonding motifs .

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